7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol
Description
Properties
IUPAC Name |
7-[piperidin-1-yl(thiophen-2-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-19-15(9-8-14-6-4-10-20-17(14)19)18(16-7-5-13-23-16)21-11-2-1-3-12-21/h4-10,13,18,22H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQAWAGFJKHOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and thiophene sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The piperidine and quinoline moieties can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiophene group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
7-(Piperidin-1-ylmethyl)quinolin-8-ol: Lacks the thiophene group, which may reduce its overall bioactivity.
Quinoline derivatives: Such as chloroquine, which is used as an antimalarial drug.
Piperidine derivatives: Commonly found in various pharmaceuticals, including antipsychotics and analgesics
Uniqueness
The presence of both piperidine and thiophene groups in 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol makes it unique compared to other similar compounds. This unique structure may enhance its binding affinity and specificity towards certain biological targets, potentially leading to more effective therapeutic applications .
Biological Activity
7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol is a complex organic compound characterized by a quinoline core, substituted with piperidine and thiophene moieties. This unique structure positions it as a promising candidate in medicinal chemistry, particularly due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- Quinoline ring : Known for various biological activities.
- Piperidine group : Enhances pharmacological potential through nitrogen interactions.
- Thiophene moiety : Contributes to electronic properties and biological interactions.
Biological Activities
This compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- The compound has shown potential against various bacterial strains, with studies indicating significant inhibitory effects comparable to established antibiotics. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL against Staphylococcus aureus .
- Anticancer Properties :
- Neuroprotective Effects :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death .
- Receptor Modulation : It may act on G-protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways relevant to disease mechanisms .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-Chloroquinolin-8-ol | Quinoline with chlorine substitution | Known for antibacterial properties |
| 6-Methoxyquinolin-8-ol | Methoxy group at position 6 on quinoline | Exhibits enhanced solubility |
| 4-(Piperidin-1-yloxy)quinolin | Piperidine attached via an ether linkage | Potentially lower toxicity compared to other analogs |
| 7-(Morpholinomethyl)quinolin | Morpholine instead of piperidine | Different pharmacological profile |
The dual functionality provided by both the thiophene and piperidine groups in this compound enhances its efficacy and selectivity as a therapeutic agent compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis Protocols : The synthesis typically involves multi-step reactions starting from commercially available precursors, optimizing conditions for yield and purity .
- In Vitro Studies : In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Animal Models : Preliminary in vivo studies indicate neuroprotective effects in animal models of Alzheimer's disease, supporting its role as a dual inhibitor of cholinesterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
